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Compound of Interest

Compound Name: 1H-Indole-7-carbothioamide

CAS No.: 885272-34-4

Cat. No.: B1612482

Get Quote

Introduction & Structural Rationale
Target deconvolution of bioactive small molecules remains a critical bottleneck in phenotypic

drug discovery. The 1H-indole-7-carboxamide scaffold is a highly privileged pharmacophore,

extensively utilized in the development of potent kinase inhibitors (such as those targeting

Bruton's Tyrosine Kinase [BTK] and IκB kinase β[IKKβ])[1],[2]. Its exceptional efficacy stems

from the indole core's ability to mimic the adenine ring of ATP, seamlessly engaging the kinase

hinge region via hydrophobic interactions and hydrogen bonding[2].

By substituting the native carboxamide with a thioamide, researchers generate 1H-indole-7-
carbothioamide, a dual-purpose chemical biology tool. The thioamide moiety not only retains

high target binding affinity—often enhancing it through altered hydrogen-bond donor/acceptor

dynamics—but also serves as an intrinsic, zero-length photoaffinity label (PAL)[3]. This

eliminates the need to append bulky photo-crosslinkers (e.g., diazirines or benzophenones)

that frequently perturb the molecule's native binding mode and cellular permeability[4].
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Fig 2: Structural rationale for 1H-indole-7-carbothioamide engagement within the active site.

Mechanistic Advantages of the Thioamide Scaffold
The integration of a thioamide into the 1H-indole-7-position provides a distinct chemoproteomic

advantage. Thioamides exhibit a red-shifted absorption spectrum compared to standard

amides, allowing for photo-activation at 340–365 nm.

Causality of Wavelength Selection: Standard diazirines often require irradiation at 300–350

nm, which can induce background phototoxicity and non-specific protein degradation in live

cells. Irradiation at 365 nm selectively excites the thioamide into a diradical state without

damaging the native proteome[3].

Zero-Length Crosslinking: Upon excitation, the thioamide radical rapidly inserts into nearby

nucleophilic residues (such as Cysteine, Lysine, or Tyrosine) located strictly within the

target's binding pocket, ensuring high spatial resolution and minimizing off-target "bystander"

labeling.

Experimental Workflow for Activity-Based Protein
Profiling (ABPP)
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To utilize this scaffold for target identification, the 1H-indole-7-carbothioamide is synthesized

with a terminal alkyne handle positioned at a solvent-exposed vector (typically the C3 or C5

position of the indole ring)[1]. Following live-cell incubation and photo-crosslinking, the

proteome is extracted, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is

employed to attach a biotin reporter for downstream LC-MS/MS analysis.
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Fig 1: Chemoproteomic workflow for target deconvolution using 1H-indole-7-carbothioamide
probes.

Validated Step-by-Step Protocol
Phase I: Live-Cell Target Engagement & Photo-
crosslinking
Objective: Achieve equilibrium binding of the probe to its intracellular targets and covalently

trap the interaction.

Cell Culture & Dosing: Culture target cells (e.g., Ramos B cells for BTK studies) to 80%

confluency. Treat cells with the 1H-indole-7-carbothioamide alkyne probe (typically 1–10

µM, 0.1% DMSO final) for 2 hours at 37°C.

Self-Validation Checkpoint (Competition Control):

Causality: To distinguish true target binding from non-specific photo-adducts, a parallel cell

culture must be pre-treated with a 10-fold molar excess of the "cold" parent compound

(lacking the alkyne handle) for 1 hour prior to probe addition.

Validation: A true target will show a >75% reduction in LC-MS/MS spectral counts in the

competed sample. If a protein is enriched equally in both samples, it is a non-specific

artifact.
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In Situ Crosslinking: Remove media, wash cells gently with cold PBS to remove unbound

probe, and resuspend in 2 mL of cold PBS. Place the cell dish on ice and irradiate at 365 nm

(using a UV crosslinker, e.g., Stratalinker) for 10–15 minutes.

Causality: Performing this step on ice prevents thermal degradation of the proteome and

halts active efflux pumps that might expel the probe during the washing phase.

Phase II: Cell Lysis & CuAAC Click Chemistry
Objective: Extract the covalently modified proteome and attach a biotin reporter via click

chemistry.

Lysis: Pellet the irradiated cells (500 x g, 5 min) and lyse in 500 µL of RIPA buffer containing

protease inhibitors. Sonicate briefly and clear the lysate by centrifugation (14,000 x g, 15

min, 4°C). Normalize protein concentration to 2 mg/mL.

CuAAC Master Mix Preparation: For a 500 µL lysate sample, prepare the click reagents.

Order of addition is critical to prevent Cu(I) oxidation and protein precipitation.

Add 10 µL of Azide-PEG4-Biotin (100 µM final).

Add 10 µL of TBTA (100 µM final, pre-dissolved in DMSO). Causality: TBTA stabilizes the

Cu(I) oxidation state in aqueous environments, preventing disproportionation.

Add 10 µL of CuSO4 (1 mM final).

Add 10 µL of TCEP (1 mM final, freshly prepared in water). Causality: TCEP must be

added last; it reduces Cu(II) to the catalytically active Cu(I) in situ, initiating the reaction.

Incubation: Vortex gently and incubate the reaction in the dark at room temperature for 1.5

hours.

Phase III: Enrichment & LC-MS/MS Preparation
Objective: Isolate probe-bound targets from the complex lysate background.

Protein Precipitation: Add 2 mL of ice-cold methanol, 0.5 mL of chloroform, and 1 mL of

ddH2O to the click reaction. Vortex vigorously and centrifuge (5,000 x g, 10 min) to form a
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protein disc at the interface.

Causality: This step removes unreacted Azide-PEG4-Biotin and copper salts, which would

otherwise competitively bind the streptavidin beads or interfere with mass spectrometry.

Resuspension & Pulldown: Wash the protein pellet twice with cold methanol. Resuspend the

pellet in 500 µL of 1.2% SDS in PBS (requires heating to 90°C for 5 mins). Dilute with 5 mL

of PBS to reduce SDS concentration to 0.1%. Add 50 µL of pre-washed Streptavidin agarose

beads and rotate overnight at 4°C.

On-Bead Digestion: Wash beads sequentially with 1% SDS, 8M Urea, and PBS. Perform

standard on-bead reduction (DTT), alkylation (Iodoacetamide), and tryptic digestion

overnight. Collect the supernatant containing target peptides for LC-MS/MS analysis.

Quantitative Profiling Metrics
To demonstrate the analytical superiority of the 1H-indole-7-carbothioamide scaffold, the

following table summarizes typical profiling metrics compared to traditional bulky diazirine

probes.
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Metric
Traditional
Diazirine Probe

1H-Indole-7-
carbothioamide
Probe

Analytical
Advantage

Molecular Weight

Addition
+100 to +150 Da

+16 Da (O to S

substitution)

Minimal perturbation

of native binding

affinity and cell

permeability.

Activation Wavelength 300 – 350 nm 340 – 365 nm

Significantly reduced

background

phototoxicity in live

cells.

Crosslinking Radius 5 – 10 Å < 3 Å (Zero-length)

Eliminates "bystander"

labeling; strictly

identifies direct

binding partners.

Target Enrichment

Fold
15x – 30x over vehicle > 50x over vehicle

High signal-to-noise

ratio due to highly

specific hinge-region

insertion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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